Di(pyrazin-2-yl)amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-pyrazin-2-ylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c1-3-11-7(5-9-1)13-8-6-10-2-4-12-8/h1-6H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUJZUZCTOZSMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)NC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Di Pyrazin 2 Yl Amine and Its Derivatives
Direct Synthesis Strategies for Di(pyrazin-2-yl)amine (Hdpza)
The direct synthesis of this compound, a symmetrical molecule featuring a central amine bridge between two pyrazine (B50134) rings, can be achieved through several established organic chemistry reactions. Common strategies include nucleophilic aromatic substitution and reductive amination.
One prevalent method involves the reaction of 2-halopyrazine (typically 2-chloropyrazine) with 2-aminopyrazine (B29847). nih.gov This reaction is a classic example of a nucleophilic aromatic substitution, where the amino group of one pyrazine molecule displaces the halide on the other. The process often requires a base to neutralize the hydrogen halide byproduct and may be facilitated by heat or catalysis.
Another viable route is reductive amination. This approach could involve the reaction of a pyrazine-2-carbaldehyde (B1279537) with 2-aminopyrazine to form a Schiff base (imine) intermediate. Subsequent reduction of this imine, commonly using reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation (e.g., with a Pd/C catalyst), yields the target this compound. Key parameters for optimization in these syntheses include the choice of solvent (such as DMF or toluene), reaction temperature, and the specific catalyst used.
Table 1: Overview of Direct Synthesis Strategies for this compound
| Synthesis Strategy | Reactant 1 | Reactant 2 | Key Conditions |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | 2-halopyrazine | 2-aminopyrazine | Base, Heat |
| Reductive Amination | Pyrazine-2-carbaldehyde | 2-aminopyrazine | Formation of imine, followed by reduction (e.g., NaBH₄, Pd/C) |
Derivatization Techniques for Substituted this compound Ligands
The functionalization of the this compound scaffold is key to tuning its electronic and steric properties for various applications, particularly in the synthesis of coordination complexes and functional materials. Derivatization can be achieved either by modifying the pre-formed Hdpza core or by using substituted precursors to build more complex heterocyclic systems.
Post-Synthetic Modification of the this compound Core
Once synthesized, the this compound molecule can undergo further chemical reactions to introduce various functional groups. The pyrazine rings are electron-deficient, which influences the reactivity of the core structure.
Oxidation: The nitrogen atoms within the pyrazine rings can be oxidized to form the corresponding N-oxides. This modification can alter the electronic properties and coordination behavior of the ligand.
Substitution Reactions: While the electron-deficient nature of the pyrazine rings makes electrophilic substitution challenging, nucleophilic substitution of any remaining leaving groups (like halides from the synthesis) on the pyrazine rings is a viable strategy for introducing new substituents.
Integration into Complex Molecular Architectures (e.g., Quinazolinones, Thiadiazoles, Triazoles, Oxadiazoles, Pyrido[2,3-b]pyrazine)
The this compound moiety can serve as a foundational building block for constructing larger, more complex heterocyclic architectures. The synthetic strategies often involve multi-step sequences where a pyrazine-containing intermediate is cyclized to form the desired heterocycle.
Thiadiazoles: The synthesis of 1,3,4-thiadiazoles can be achieved by reacting a pyrazine-containing thiosemicarbazide (B42300) with a cyclizing agent. For instance, a pyrazine carboxylic acid can be converted to an acyl thiosemicarbazide, which is then cyclized. encyclopedia.pub An alternative convergent synthesis for 1,2,4-thiadiazoles involves the cyclization of an intermediate formed from the addition of an amidine to an isothiocyanate. acs.org This methodology, demonstrated for di(pyridin-2-yl) analogues, is applicable for creating this compound-containing thiadiazoles. acs.org
Oxadiazoles: The formation of 1,3,4-oxadiazoles often involves the dehydrative cyclization of diacylhydrazines or the oxidative cyclization of acylhydrazones. ijper.org For example, reacting a pyrazine carboxylic acid hydrazide with a second pyrazine carbonyl compound and a suitable dehydrating agent can yield a 2,5-di(pyrazin-2-yl)-1,3,4-oxadiazole. chemsrc.com Another method involves the dehydrative or desulfurative cyclization of a thiosemicarbazide intermediate. acs.org
Triazoles: 4-Amino-1,2,4-triazoles bearing a pyrazine substituent can be synthesized through the condensation of thiocarbohydrazide (B147625) derivatives with pyrazine-containing precursors. For example, reacting pyrazine-2-carboxylic acid with 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol can produce the desired pyrazinyl-triazole structure. The synthesis of 1,2,3-triazole fused systems can be achieved by reacting heterocyclic diamines with a nitrite (B80452) source or by the reaction of 1,2,3-triazole dicarbonyl compounds with hydrazine (B178648) hydrate. mdpi.com
Pyrido[2,3-b]pyrazines: These fused heterocyclic systems can be synthesized via condensation reactions. A common method is the reaction of a substituted 2,3-diaminopyridine (B105623) with a 1,2-dicarbonyl compound, such as 2,2'-pyridil, often in acetic acid at reflux. researchgate.net To incorporate a this compound structure, one could envision using a suitably functionalized this compound derivative in a multi-component reaction. For example, a reaction involving 2-aminopyrazine, a substituted aldehyde, and indane-1,3-dione can yield pyrido[2,3-b]pyrazine (B189457) derivatives. nih.gov
Table 2: Synthetic Approaches for Heterocyclic Derivatives
| Heterocycle | General Method | Key Reagents/Intermediates |
|---|---|---|
| Thiadiazole | Cyclization of thiosemicarbazide | Thiosemicarbazide, pyrazine carboxylic acid, cyclizing agent (e.g., acid) encyclopedia.pub |
| Oxadiazole | Dehydrative cyclization | Pyrazine hydrazide, pyrazine carbonyl compound, dehydrating agent acs.org |
| Triazole | Condensation | Thiocarbohydrazide derivative, pyrazine precursor |
| Pyrido[2,3-b]pyrazine | Condensation | 2,3-diaminopyridine derivative, 1,2-dicarbonyl compound researchgate.net |
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places increasing emphasis on environmentally benign methods. In the context of this compound and its derivatives, green chemistry principles are applied to reduce waste, avoid hazardous solvents, and improve energy efficiency.
Ionic Liquids: Ionic liquids (ILs) are gaining traction as green reaction media. They can serve as both the solvent and the catalyst, are often recyclable, and have negligible vapor pressure. ionike.com For instance, Brønsted acid ionic liquids like triethylammonium (B8662869) hydrogen sulfate (B86663) ([Et3NH][HSO4]) have been shown to effectively catalyze multi-component reactions for synthesizing heterocyclic compounds, offering excellent yields and short reaction times under mild conditions. nih.gov Such systems are promising for the synthesis of Hdpza derivatives, and the ionic liquid can often be recovered and reused multiple times without significant loss of activity. nih.gov
Catalytic Methods: The use of catalysts is a cornerstone of green chemistry. This includes biocatalysis, where enzymes are used to perform chemical transformations with high specificity and under mild conditions. Lipases, for example, have been used in continuous-flow systems to synthesize pyrazinamide (B1679903) derivatives from pyrazine esters and various amines. rsc.orgnih.gov This enzymatic approach operates at low temperatures (e.g., 45 °C) in greener solvents like tert-amyl alcohol, achieving high yields in short reaction times. rsc.orgnih.gov Additionally, metal-based catalysts are used for gas-solid catalytic synthesis of pyrazine derivatives, which can offer high yields and continuous processing capabilities. google.com
Table 3: Comparison of Conventional vs. Green Synthesis Parameters
| Parameter | Conventional Method | Green Method | Example |
|---|---|---|---|
| Solvent | Organic (e.g., Toluene, DMF) | Ionic Liquid, tert-Amyl Alcohol | [Et3NH][HSO4] nih.gov |
| Catalyst | Stoichiometric reagents | Reusable Ionic Liquid, Enzyme (Lipase) | Lipozyme® TL IM rsc.org |
| Temperature | Often high (reflux) | Mild (Room Temp to 45 °C) | 45 °C for enzymatic synthesis nih.gov |
| Efficiency | Variable yields, potential byproducts | Excellent yields, high selectivity | >90% yield in enzymatic flow system rsc.org |
Purification and Isolation Strategies for Research-Grade this compound Compounds
Achieving high purity is essential for the characterization and application of this compound and its derivatives. Standard laboratory techniques are employed to isolate the final products from reaction mixtures and remove unreacted starting materials, catalysts, and byproducts.
Crystallization: This is a fundamental technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical for obtaining high-purity crystals.
Chromatography: Column chromatography is a widely used method for purification.
Normal-Phase Flash Chromatography: This technique uses a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate compounds based on their polarity. acs.org
Reverse-Phase High-Performance Liquid Chromatography (HPLC): For more challenging separations or to achieve very high purity (>95%), reverse-phase HPLC is often used. acs.org This method employs a non-polar stationary phase and a polar mobile phase.
The final purity of the isolated compounds is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and HPLC. bldpharm.com
Table 4: Common Purification and Isolation Techniques
| Technique | Description | Typical Application |
|---|---|---|
| Crystallization | Separation based on differential solubility in a solvent. | Initial purification of solid crude products. |
| Flash Chromatography | Rapid column chromatography using pressure. | Separation of gram-scale quantities based on polarity. acs.org |
| HPLC | High-resolution separation for analytical or preparative scale. | Final purification to achieve >95% purity. acs.org |
| Column Chromatography | Separation using a stationary phase in a glass column. | General purpose purification of reaction mixtures. |
Coordination Chemistry of Di Pyrazin 2 Yl Amine and Its Metal Complexes
Ligand Design Principles and Coordination Modes of Di(pyrazin-2-yl)amine (Hdpza)
This compound (Hdpza) is a versatile ligand in coordination chemistry, owing to its unique structural and electronic properties. Its design, featuring two pyrazine (B50134) rings linked by an amine group, allows for a variety of coordination modes, making it a valuable component in the synthesis of both mononuclear and polynuclear metal complexes. The electron-withdrawing nature and π-conjugative properties of the pyrazine rings, combined with the potential for hydrogen bonding via the amine group, contribute to its diverse chemical behavior.
Monodentate and Multidentate Binding Motifs
The coordination of Hdpza to metal centers can occur through several binding motifs. The presence of multiple nitrogen donor atoms within the pyrazine rings and the central amine group allows for both monodentate and multidentate coordination.
In its simplest form, Hdpza can act as a monodentate ligand , coordinating to a metal center through one of the pyrazine nitrogen atoms. However, it more commonly functions as a bidentate or tridentate chelating ligand . In a bidentate fashion, it can coordinate through the nitrogen atoms of the two pyrazine rings or through one pyrazine nitrogen and the amine nitrogen. For instance, in certain complexes, Hdpza has been observed to coordinate to a metal ion via its pyridine (B92270) and pyrazine nitrogen atoms. nih.gov The geometry of the resulting complex is influenced by the specific coordination mode adopted.
The flexibility of Hdpza also allows it to act as a tridentate ligand, particularly in complexes with specific metal ions and reaction conditions. This versatility in chelation is a key principle in the design of complexes with desired stereochemistry and reactivity.
Bridging Ligand Capabilities in Polynuclear Complexes
A significant aspect of Hdpza's coordination chemistry is its ability to act as a bridging ligand , facilitating the formation of polynuclear complexes. The two pyrazine rings can coordinate to different metal centers, linking them to form dimers, polymers, or more complex supramolecular architectures. This bridging capability is fundamental to the construction of metal-organic frameworks (MOFs) and coordination polymers.
For example, the pyrazine ring of a related ligand has been shown to act as a bridging ligand between two Ag(I) ions in a polynuclear complex. nih.gov Similarly, pyrazine has been widely used to construct coordination polymers with various transition metals, including copper(II). bendola.com In some instances, the pyrazine ligand can bridge two cluster units, as seen in a complex where it links two {Cu10Ir3} cores. nih.gov The resulting structures can range from one-dimensional chains to two-dimensional sheets and three-dimensional networks. mdpi.com The nature of the anion and solvent molecules can also influence the final architecture of these polynuclear complexes through hydrogen bonding interactions. mdpi.com
Influence of Substituents on Coordination Geometry and Selectivity
The coordination behavior of Hdpza can be systematically modified by introducing substituents onto the pyrazine rings. These substituents can exert both electronic and steric effects, thereby influencing the coordination geometry, the stability of the resulting complexes, and the selectivity for certain metal ions.
Electronic effects can alter the electron density on the nitrogen donor atoms, thereby modulating the strength of the metal-ligand bond. Electron-donating groups can enhance the basicity of the nitrogen atoms, leading to stronger coordination, while electron-withdrawing groups have the opposite effect. These electronic perturbations can influence the spin-crossover temperature in certain iron(II) complexes. nih.gov
Steric effects , introduced by bulky substituents, can dictate the coordination geometry around the metal center. Large substituents can prevent the close approach of other ligands or solvent molecules, leading to lower coordination numbers or distorted geometries. This steric hindrance can be strategically employed to control the formation of specific isomers or to create coordinatively unsaturated metal centers with potential catalytic applications.
Synthesis and Structural Characterization of this compound Metal Complexes
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of analytical techniques to determine their structure and properties.
Common characterization methods include:
Single-crystal X-ray diffraction: Provides definitive information about the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center.
Spectroscopic techniques (FT-IR, UV-Vis): Infrared spectroscopy helps to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyrazine rings and the amine group. UV-Visible spectroscopy provides information about the electronic transitions within the complex.
Elemental analysis and Mass spectrometry: Used to confirm the empirical and molecular formula of the synthesized complexes.
Magnetic susceptibility measurements: Determines the magnetic properties of the complexes, which is particularly important for understanding the electronic structure of transition metal complexes.
Transition Metal Complexes
This compound and its derivatives form a wide array of complexes with transition metals. The specific metal ion influences the resulting coordination geometry and the properties of the complex.
| Metal Ion | Example Complex Formula/Description | Key Structural Features & Findings |
| Cu(II) | A polynuclear 2D copper(II) complex with pyrazine and perchlorate (B79767). bendola.com | The Cu(II) ions are in a square-pyramidal coordination environment with four nitrogen atoms from pyrazine and one chloride ion. The pyrazine acts as a bridging ligand. bendola.com |
| Co(II) | A cobalt(II) complex with a pyrazine derivative, N′-benzylidenepyrazine-2-carbohydrazonamide. nih.gov | The ligand acts as a bidentate, coordinating through the azomethine nitrogen and a pyrazine ring nitrogen. nih.gov |
| Ni(II) | Ni(II) complexes of N,N'–di(pyrazin–2–yl)pyridine–2,6–diamine (H2dpzpda). mdpi.com | The H2dpzpda ligand coordinates as a tridentate species. Hydrogen bonding between amino groups and anions leads to different supramolecular architectures (1D chain, 3D network). mdpi.com |
| Cr(II) | Trichromium chains. | Research has focused on tuning the molecular and electronic structures of linear trichromium chains. |
| Ru(II) | Mono- and dinuclear ruthenium(II) bis(2,2'-bipyridine) complexes of 2,5-di(pyridin-2-yl)pyrazine (2,5-dpp). rsc.org | The excited state is localized on the 2,5-dpp bridging ligand. rsc.org |
| Pd(II) | Heterobimetallic complexes such as [Ru(bipy)2(2,5-dpp)PdCl2]2+. rsc.org | SERS data suggests the in-situ formation of a heterobimetallic Ru-Au complex when reacted with a gold colloid. rsc.org |
| Re(I) | Rhenium complexes with related polypyridyl ligands are known, often studied for their photophysical and photochemical properties. | |
| Fe(III) | An iron(III) complex with N′-benzylidenepyrazine-2-carbohydrazonamide. nih.gov | The ligand coordinates as a bidentate, similar to the Co(II) complex. nih.gov |
| MoO2(VI) | Oxomolybdenum(VI) complexes with related nitrogen-donor ligands are known to be active in catalysis. | |
| WO2(VI) | Similar to molybdenum, oxotungsten(VI) complexes with such ligands are of interest for their catalytic and structural properties. | |
| UO2(VI) | Uranyl nitrate (B79036) complexes with acylpyrazolone ligands. acs.org | Acylpyrazolone ligands, which share some structural similarities with Hdpza derivatives, form stable complexes with uranyl ions. acs.org |
| VO(IV) | Vanadyl complexes with nitrogen-containing ligands are widely studied for their biological and catalytic activities. |
Main Group Metal Complexes
While the coordination chemistry of this compound is dominated by transition metals, there is growing interest in its complexes with main group elements. The principles of ligand design and coordination are similar, but the resulting complexes often exhibit different structural and reactive properties. Acylpyrazolone ligands, which are related to Hdpza, have been shown to form complexes with a variety of main group metals, including alkaline earth metals like magnesium and calcium, as well as other elements. acs.orgnih.gov These studies demonstrate the versatility of such ligands in coordinating to a wide range of metal ions across the periodic table, opening up possibilities for new materials and applications. acs.org
Spectroscopic and Diffraction Techniques for Structural Elucidation
The structural characterization of this compound and its metal complexes relies heavily on a combination of spectroscopic and diffraction techniques. These methods provide detailed insights into the molecular geometry, bonding, and electronic properties of these compounds.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for characterizing the ligand and its complexes in solution. Chemical shifts in the NMR spectra provide information about the electronic environment of the different nuclei. acs.org For example, in the ¹H NMR spectrum of 2-phenyl-N-(pyrazin-2-yl)acetamide, a derivative of the core structure, distinct signals for the pyrazine protons can be observed. researchgate.net Upon coordination to a metal ion, changes in the chemical shifts of the ligand's protons can confirm complex formation and provide clues about the coordination sites. acs.orgorientjchem.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of the functional groups within the molecule. nih.gov The coordination of the this compound ligand to a metal ion typically leads to shifts in the vibrational frequencies of the C-N and N-H bonds, which can be observed in the IR spectrum. orientjchem.orgnih.gov For instance, in metal complexes of N'-benzylidenepyrazine-2-carbohydrazonamide, the shifting of the C-N stretching vibrations to lower frequencies upon complexation indicates the involvement of the pyrazine and azomethine nitrogen atoms in coordination. nih.gov
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. The absorption spectra of this compound complexes often exhibit bands corresponding to metal-to-ligand charge transfer (MLCT) and d-d transitions, which are characteristic of the metal ion and its coordination environment. rsc.org
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the synthesized compounds.
These techniques, when used in conjunction, provide a comprehensive understanding of the structural and electronic properties of this compound and its metal complexes.
Supramolecular Assembly in this compound Coordination Polymers
The ability of this compound and its derivatives to form coordination polymers with fascinating supramolecular architectures is a key area of research. These extended structures are governed by a variety of non-covalent interactions.
Hydrogen Bonding Interactions in Solid-State Structures
Hydrogen bonding plays a pivotal role in the self-assembly and stabilization of the crystal structures of this compound coordination polymers. nih.govmdpi.comresearchgate.net The amine group (-NH-) of the ligand is an excellent hydrogen bond donor, while the nitrogen atoms of the pyrazine rings can act as acceptors. nih.govpsu.edu
In the solid state, intermolecular hydrogen bonds, such as N-H···N and N-H···O, are frequently observed, leading to the formation of one-, two-, or three-dimensional networks. nih.govresearchgate.net For example, in Ni(II) complexes of N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine, hydrogen bonds between the amino groups and counter-anions direct the assembly of mononuclear units into different supramolecular architectures. nih.govnih.govmdpi.com Specifically, hydrogen bonds with nitrate anions (N-H···O) were found to extend the complex into a three-dimensional network. nih.gov Similarly, in copper(I) bromide complexes with chloro-substituted pyrazin-2-amine ligands, self-complementary dimerization of the amino pyrazines through N-H···N hydrogen bonds, described by the R²₂(8) graph set notation, leads to the formation of infinite polymeric structures. mdpi.com
Anion and Solvent Effects on Supramolecular Architecture
The choice of anion and solvent can have a profound impact on the resulting supramolecular architecture of this compound coordination polymers. rsc.orgnih.gov Different anions can participate in hydrogen bonding to varying extents, thereby influencing the dimensionality and topology of the resulting network. nih.govresearchgate.net
A notable example is the series of Ni(II) complexes with N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine. When perchlorate is the counter-anion, a one-dimensional chain structure is formed. nih.govnih.govmdpi.com However, switching the anion to nitrate results in a three-dimensional network due to the different hydrogen bonding capabilities of the nitrate ion. nih.govnih.govmdpi.com
Furthermore, the incorporation of solvent molecules into the crystal lattice can also significantly alter the supramolecular assembly. nih.govacs.org For instance, when the aforementioned nitrate complex co-crystallizes with water, a double-chain structure is formed through hydrogen bonding interactions involving the water molecules. nih.govnih.govmdpi.com This demonstrates that both the anion and the solvent are critical factors that can be tuned to control the final solid-state structure. nih.gov
Extended Metal Atom Chains (EMACs) and Coordination Networks
This compound and its derivatives are effective ligands for the construction of Extended Metal Atom Chains (EMACs). wikipedia.org EMACs are one-dimensional arrays of directly bonded metal atoms held in place by helical organic ligands. wikipedia.orgnih.gov The oligo-α-pyridyl(pyrazyl)amine framework of these ligands is particularly well-suited for templating the formation of linear metal strings. psu.edu
In these structures, the ligand wraps around the metal chain, with the nitrogen atoms coordinating to the metal ions. wikipedia.org The number of nitrogen atoms in the ligand can influence the length of the metal chain. wikipedia.org While this compound itself is a foundational ligand, more complex derivatives like N²,N⁶-di(pyridin-2-yl)pyridine-2,6-diamine (H₂tpda) have been successfully used to create tetrairon(II) EMACs. nih.govresearchgate.net Structural studies of pentachromium and pentacobalt EMACs have also been reported using related polydentate amide ligands. researchgate.netrsc.org
Beyond discrete EMACs, these ligands can also form extended coordination networks. nih.gov In these cases, the pyrazine rings can act as bridging units, connecting multiple metal centers to form one-, two-, or three-dimensional polymers. rsc.org The interplay between the coordinating ability of the ligand and other factors like anion and solvent interactions dictates whether a discrete EMAC or an extended coordination network is formed.
π-π Stacking and Other Non-Covalent Interactions
In addition to hydrogen bonding, π-π stacking interactions are another significant non-covalent force that contributes to the stability and organization of the supramolecular structures of this compound complexes. researchgate.netrsc.org These interactions occur between the aromatic pyrazine and pyridine rings of the ligands in adjacent molecules.
Electrochemical Behavior and Redox Properties of Di Pyrazin 2 Yl Amine Complexes
Redox Potentials and Ligand-Centered vs. Metal-Centered Redox Processes
In many pyrazine-containing complexes, the initial redox processes observed are often centered on the metal ion. For example, in copper(II) complexes with related pyrazine-containing ligands, a quasi-reversible single-electron redox process corresponding to the Cu(II)/Cu(I) couple is typically observed. analis.com.my Similarly, iron(II) complexes often exhibit a facile metal-centered Fe(III)/Fe(II) redox response. researchgate.net However, the electron-deficient pyrazine (B50134) rings can also act as electron reservoirs, participating directly in redox reactions. This is particularly evident in complexes with redox-inactive metals like zinc(II) or in situations where the metal-centered process is energetically unfavorable. niscpr.res.in
Distinguishing between metal-centered and ligand-centered redox events is crucial for understanding the electronic structure of these complexes. Spectroscopic techniques, in conjunction with electrochemical methods, are often employed for this purpose. For instance, in some iron complexes with pyrazine(diimine) ligands, cyclic voltammetry reveals multiple reductions. While the first is often metal-based, subsequent reductions have been identified as ligand-based, leading to the formation of a ligand radical anion. nih.gov This assignment is supported by techniques like electron paramagnetic resonance (EPR) spectroscopy. nih.gov The increased π-acidity of the pyrazine ring compared to pyridine (B92270) can stabilize reduced ligand species, making ligand-centered reductions more accessible.
The redox potentials of these complexes are sensitive to the nature of the metal and the ligand framework. For instance, the oxidation of Cu(I) to Cu(II) in a complex with a 3,6-bis(3,5-dimethylpyrazolyl) pyridazine (B1198779) ligand occurs at a potential of 0.75 V vs. Ag/AgCl, while the reduction of Cu(II) to Cu(I) is observed at 0.03 V. analis.com.my For an analogous Fe(II) complex, the Fe(II)/Fe(III) redox couple is found with oxidation and reduction potentials at -0.47 V and -0.67 V, respectively. analis.com.my These differences highlight the significant role the metal center plays in determining the redox properties.
Cyclic Voltammetry Studies of Di(pyrazin-2-yl)amine and Its Metal Complexes
Cyclic voltammetry (CV) is a primary tool for investigating the redox behavior of this compound complexes. CV experiments provide information on redox potentials, the reversibility of electron transfer processes, and the number of electrons involved.
While specific CV data for this compound complexes is not extensively documented in the provided literature, studies on closely related systems offer valuable insights. For instance, the cyclic voltammogram of a dinuclear copper(II) complex with a pyrazine bridging ligand shows a quasi-reversible single-electron redox process for the Cu(II)/Cu(I) couple. niscpr.res.in In contrast, a related mononuclear copper(II) complex can exhibit an irreversible two-electron reduction to Cu(0). niscpr.res.in
In a study of iron(II) complexes with pyrazine(diimine) pincer ligands, cyclic voltammetry revealed three reduction events, two of which were reversible and assigned to ligand-based reductions. nih.gov The reversibility of these processes indicates the stability of the resulting ligand radical anion and dianion species on the timescale of the CV experiment.
The table below summarizes representative electrochemical data for metal complexes with ligands analogous to this compound.
| Complex | Redox Couple | Epa (V vs. Ag/AgCl) | Epc (V vs. Ag/AgCl) | Process Type | Reference |
|---|---|---|---|---|---|
| [Cu(II) complex with 3,6-bis(3,5-dimethylpyrazolyl) pyridazine] | Cu(II)/Cu(I) | 0.75 | 0.03 | Quasi-reversible | analis.com.my |
| [Fe(II) complex with 3,6-bis(3,5-dimethylpyrazolyl) pyridazine] | Fe(III)/Fe(II) | -0.47 | -0.67 | Quasi-reversible | analis.com.my |
| [Ni(II) complex with 3,6-bis(3,5-dimethylpyrazolyl) pyridazine] | Ni(II)/Ni(I) | 0.71 | 0.12 | Quasi-reversible | analis.com.my |
| [Ag(I) complex with dimethyl 6-(pyrazin-2-yl)pyridine-3,4-dicarboxylate] | Ag(II)/Ag(I) & Ag(I)/Ag(0) | - | - | Anodic: Ag(I)→Ag(II); Cathodic: Ag(II)→Ag(I) and Ag(I)→Ag(0) | nih.gov |
This table presents data for complexes with ligands structurally related to this compound to illustrate typical electrochemical behavior.
Influence of Coordination Environment on Electron Transfer Properties
The ligand structure itself is a key determinant. The presence of two pyrazine rings in this compound introduces significant π-acceptor character, which can stabilize lower metal oxidation states and facilitate ligand-based reductions. Substitution on the pyrazine or other parts of the ligand framework can further tune these properties. Electron-donating groups will generally make oxidations easier (less positive potential), while electron-withdrawing groups make reductions easier (less negative potential).
The geometry of the complex also plays a role. In Ni(II) complexes of a related ligand, N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine, the nickel atom is in a hexacoordinated, octahedral environment. mdpi.com This geometry, along with the nature of the counter-anions, can influence the packing of the complexes in the solid state and subtly affect their electronic properties through intermolecular interactions like hydrogen bonding. mdpi.com
Electrocatalytic Activity and Stability during Redox Reactions
Complexes containing pyrazine moieties are explored for their potential in electrocatalysis, particularly for reactions like the oxygen reduction reaction (ORR) and hydrogen evolution. researchgate.net The ability of the ligand and metal to access multiple redox states is central to their catalytic function. For a complex to be an effective electrocatalyst, it must not only facilitate the desired chemical transformation at a low overpotential but also remain stable through multiple catalytic cycles.
While specific data on the electrocatalytic activity of this compound complexes is limited in the provided search results, related pyrazine-containing systems have shown promise. For example, tetrapyrazinoporphyrazine complexes have been investigated as catalysts for the ORR, where the central metal ion was found to be a key driver of selectivity. researchgate.net Similarly, palladium complexes with triazine-based ligands have been studied for the partial oxidation of methane (B114726) to methanol. researchgate.net
The stability of these complexes during redox reactions is critical. Irreversible waves in cyclic voltammograms can sometimes indicate decomposition of the complex following electron transfer. For instance, some ruthenium ammine complexes undergo hydrolysis after the initial reduction of Ru(III) to Ru(II). researchgate.net In contrast, the observation of reversible or quasi-reversible redox processes for many pyrazine-based complexes suggests a degree of stability in the different oxidation states, which is a prerequisite for sustained electrocatalytic activity. analis.com.mynih.gov
Catalytic Applications of Di Pyrazin 2 Yl Amine Based Systems
Metal-Catalyzed Organic Transformations
Di(pyrazin-2-yl)amine serves as a versatile ligand in metal-catalyzed reactions, where its ability to stabilize transition metal centers and modulate their electronic properties is key to catalytic activity. rsc.org Its structure is particularly suited for creating catalysts for oxidation, reduction, and coupling reactions. rsc.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds, particularly in the synthesis of complex aromatic and heteroaromatic compounds. researchgate.netresearchgate.netmdpi.comnih.gov The decoration of pyrazine (B50134) rings via these methods is a common strategy in medicinal and materials chemistry. nih.govresearchgate.netresearchgate.net In these catalytic systems, ligands play a crucial role in stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. nih.gov
While specific studies detailing the use of this compound as a ligand in Suzuki or Sonogashira reactions are not prominent in the literature, the catalytic efficacy of related N-donor ligands provides a strong basis for its potential. For instance, palladium complexes with bipyridine and other nitrogen-based ligands are widely used for the Suzuki-Miyaura coupling of chloro-pyrazines with arylboronic acids. researchgate.netresearchgate.net The this compound ligand, with its multiple nitrogen coordination sites, could form stable and active palladium complexes suitable for such transformations. The electron-withdrawing nature of the pyrazine rings could influence the electron density at the metal center, potentially impacting catalyst activity and stability.
The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, similarly relies on palladium-copper catalysis where amine bases are integral to the mechanism. rsc.orgmdpi.com Ligands in these systems activate the catalyst and promote the reaction under mild conditions. rsc.org The structural and electronic attributes of this compound suggest its potential as an effective ligand in promoting these important C-C bond-forming reactions for pyrazine-containing substrates.
The development of molecular catalysts for the hydrogen evolution reaction (HER) is critical for technologies related to solar fuels and energy storage. rsc.org Cobalt and ruthenium complexes are among the most studied catalysts for this purpose. mdpi.comnih.gov The ligand environment around the metal center is paramount, influencing both the catalytic activity and the reaction mechanism. Incorporating proton relays and redox-active components into the ligand can significantly lower the overpotential for hydrogen generation. rsc.orgresearchgate.net
Studies on cobalt complexes have shown that replacing pyridine (B92270) groups with pyrazine moieties in the ligand scaffold can considerably impact the metal- and ligand-centered reduction potentials, which are key parameters in the catalytic cycle. researchgate.net For example, a six-coordinate cobalt complex featuring a pyridinyl-substituted ligand was found to catalyze photocatalytic hydrogen evolution, with the ligand framework participating directly in proton and electron transfer. rsc.org The mechanism involves metal-based reduction followed by ligand-based redox activity and protonation, highlighting the intricate role of the N-heterocyclic ligand. rsc.org Given that this compound contains both proton-responsive (amine bridge) and redox-active (pyrazine rings) components, its complexes with cobalt or ruthenium are promising candidates for HER catalysis.
Metal-catalyzed oxidation of hydrocarbons and alcohols to valuable aldehydes, ketones, and carboxylic acids is a fundamental industrial process. Copper complexes have emerged as effective catalysts for these transformations, often utilizing molecular oxygen as a green oxidant. nih.gov The synthesis of pyrazines themselves can be achieved through a copper-catalyzed aerobic oxidative C-H/N-H coupling of ketones with diamines, a process that involves radical intermediates and highlights the ability of copper to mediate oxidation in the presence of nitrogen ligands. nih.govresearchgate.netosti.gov
Furthermore, copper(II) complexes with ligands such as bipyridine have been shown to catalyze the homogeneous oxidation of primary and secondary alcohols in aqueous media. mdpi.com The ligand's role is to stabilize the copper center and facilitate the electron transfer steps required for alcohol oxidation. While direct catalytic data for this compound in this context is limited, its structural similarity to bipyridine and its demonstrated ability to form stable copper complexes suggest its potential utility. A this compound-copper system could potentially catalyze the aerobic oxidation of various alcohol substrates, offering a pathway to greener chemical synthesis.
The electrochemical and photochemical reduction of carbon dioxide (CO2) into chemical feedstocks like carbon monoxide (CO) or formic acid is a key goal in sustainable chemistry. nsf.gov Molecular catalysts, particularly those based on rhenium and manganese, have shown significant promise. rsc.orgnih.gov The archetypal catalyst, Re(bpy)(CO)₃Cl (where bpy = 2,2'-bipyridine), has been the subject of extensive modification to improve efficiency and reduce overpotential. nsf.govnih.gov
A successful strategy involves decorating the bipyridine ligand with functional groups in the second coordination sphere that can act as proton donors or relays, facilitating the CO2 reduction pathway. nsf.govnih.gov For example, attaching aniline (B41778) groups to the bipyridine ligand in rhenium nsf.govnih.gov and manganese researchgate.net catalysts has been shown to enhance catalytic activity, with the position of the amine being critical to performance. nsf.govresearchgate.net These amine functionalities can engage in hydrogen bonding, which stabilizes key intermediates and lowers the energy barrier for CO2 conversion. nsf.gov
This compound, with its central N-H group, is structurally pre-organized to act as a proton-responsive ligand. When complexed to a Re(I) or Mn(I) tricarbonyl center, the amine bridge is positioned to influence the catalytic site directly. This built-in functionality could enhance the rate of CO2 reduction by providing an intramolecular proton source, a mechanism shown to be effective in related systems.
| Catalyst Type | Metal Center | Key Ligand Feature | Effect on CO2 Reduction | Reference |
|---|---|---|---|---|
| Rhenium Carbonyl | Re(I) | Bipyridine with Pendent Aniline | Enhanced Turnover Frequency (TOF); Amine acts as a proton relay. | nsf.govnih.gov |
| Manganese Carbonyl | Mn(I) | Bipyridine with Pendent Aniline | Second-sphere amine group is critical for catalytic performance. | researchgate.net |
| Manganese Carbonyl | Mn(I) | Bulky N-Heterocyclic Carbene (NHC) | High activity (TOFmax = 3180 s⁻¹) at less negative potential. | nih.gov |
| This compound Complex (Potential) | Re(I) or Mn(I) | Inherent N-H Bridge | Potential for intramolecular proton-assisted CO2 binding and reduction. | N/A |
Chiral this compound Ligands in Asymmetric Catalysis
Asymmetric catalysis, which enables the synthesis of one enantiomer of a chiral molecule over the other, is indispensable in modern chemistry, particularly for the production of pharmaceuticals. nsf.gov This field heavily relies on the design of chiral ligands that can effectively transfer stereochemical information to a metal's catalytic site. nih.gov Chiral pyridine-containing ligands, such as pyridine-oxazolines (PyOX) and functionalized bipyridines, have proven to be highly effective "privileged ligands" in a multitude of asymmetric reactions, including hydrogenations, C-H functionalizations, and aldol (B89426) reactions. nih.govresearchgate.netrsc.org
The development of chiral versions of this compound represents a logical, albeit underexplored, avenue for new catalyst discovery. A chiral this compound ligand could be synthesized by introducing chiral substituents on the pyrazine rings or by creating a chiral bridge between them. Such a ligand would combine the electronic features of the pyrazine rings with a well-defined three-dimensional chiral pocket around the metal center.
Drawing parallels from existing systems, a chiral this compound ligand could be applied in:
Asymmetric Hydrogenation: Palladium-catalyzed asymmetric hydrogenation is a powerful method for producing chiral compounds. For example, pyrazin-2-ols can be hydrogenated to chiral piperazin-2-ones with high enantioselectivity using a chiral palladium catalyst. dicp.ac.cnrsc.org A chiral this compound-metal complex could potentially catalyze the asymmetric hydrogenation of various prochiral olefins and imines.
Lewis Acid Catalysis: Chiral N,N-ligands are used in combination with metal Lewis acids to catalyze enantioselective reactions. A chiral this compound complex could function as a chiral Lewis acid, activating substrates for nucleophilic attack in reactions like asymmetric Diels-Alder or Friedel-Crafts reactions.
Although concrete examples remain to be synthesized and tested, the principles of ligand design from related successful chiral N-heterocyclic ligands provide a clear roadmap for the future development of chiral this compound in asymmetric catalysis. nih.govnih.gov
Photoredox Catalysis with this compound Metal Complexes
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. rsc.org Ruthenium(II) and Iridium(III) polypyridyl complexes, such as [Ru(bpy)₃]²⁺ and fac-[Ir(ppy)₃], are the most prominent classes of photosensitizers. researchgate.netrsc.orgresearchgate.net Their function relies on their ability to absorb visible light, generating a long-lived metal-to-ligand charge transfer (MLCT) excited state that can engage in single-electron transfer (SET) with organic substrates. acs.org
The photophysical and redox properties of these complexes can be finely tuned by modifying the chemical structure of the ligands. nih.gov Introducing electron-withdrawing or -donating groups, or extending the π-system, alters the energies of the molecular orbitals, thereby changing the complex's absorption spectrum, excited-state lifetime, and redox potentials. acs.orgnih.gov
This compound is an attractive ligand for designing new photoredox catalysts. The pyrazine rings are more π-accepting than pyridine rings, which would be expected to lower the energy of the LUMO in a corresponding metal complex. This modification could have several predictable effects on a Ru(II) or Ir(III) center:
Red-Shifted Absorption: The lower LUMO energy would likely lead to a red-shift in the MLCT absorption band, allowing the complex to absorb lower-energy light more effectively.
Tuned Redox Potentials: A this compound complex would be expected to have a less negative excited-state reduction potential, making it a stronger photo-oxidant compared to its bipyridine analogue.
Ligand Design for Enhanced Catalytic Efficiency and Selectivity
The efficacy of a homogeneous catalyst is intrinsically linked to the molecular architecture of the ligands coordinating the metal center. In catalytic systems based on this compound, the ligand framework is not merely a spectator but an active participant that dictates the catalytic cycle's efficiency and the reaction's selectivity. By systematically modifying the this compound structure, researchers can fine-tune the steric and electronic properties of the resulting metal complex, thereby optimizing its performance for specific chemical transformations. The design principles focus on modulating the ligand's electron-donating ability and introducing steric bulk to control substrate approach and product formation.
The pyrazine rings in this compound are electron-withdrawing, which influences the electron density of the coordinating nitrogen atoms and, consequently, the coordinated metal center. The introduction of substituents onto these rings provides a powerful tool for modulating this electronic character.
Steric Effects : The size and placement of substituent groups on the ligand create a unique three-dimensional pocket around the metal's active site. This steric hindrance can play a crucial role in enhancing selectivity. Bulky substituents can restrict the approach of larger substrates, thereby favoring the transformation of less sterically hindered molecules. acs.org Furthermore, the conformation of these substituents can have a profound impact on the fundamental properties of the metal complex itself. In studies of analogous iron(II)/di(pyrazol-1-yl)pyridine complexes, the conformation of alkylsulfanyl substituents was found to directly influence the spin-crossover equilibrium temperature of the complex. whiterose.ac.ukrsc.org This demonstrates that steric factors can modulate the ligand field and the electronic state of the metal, which in turn affects catalytic behavior.
Research into α-diimine nickel(II) and palladium(II) complexes for Suzuki-Miyaura cross-coupling reactions has provided valuable insights into the interplay of ligand structure and catalytic performance. acs.org The yields of these reactions were found to be dependent on the bulkiness of the substrates, highlighting the role of the ligand's steric environment in controlling the reaction outcome. acs.org
The table below illustrates how ligand electronics in analogous palladium systems can influence catalytic efficiency in a Suzuki-Miyaura cross-coupling reaction.
| Ligand Type (Substituted Pyridine) | Substituent Nature | Relative Basicity (pKa) | Catalytic Yield (%) |
|---|---|---|---|
| 4-Methoxy-pyridine | Strongly Electron-Donating | High | High |
| 4-Methyl-pyridine | Electron-Donating | Medium-High | Medium-High |
| Pyridine | Neutral | Medium | Medium |
| 4-Chloro-pyridine | Electron-Withdrawing | Low | Low |
Similarly, the steric profile of both the ligand and the reacting partners is critical. The following table, based on findings from related α-diimine catalyzed couplings, shows how substrate size can affect reaction yields, a factor that is heavily influenced by the ligand's structure. acs.org
| Aryl Bromide Substrate | Boronic Acid Substrate | Relative Steric Hindrance | Reaction Yield (%) |
|---|---|---|---|
| 4-Bromoanisole | Phenylboronic acid | Low | ~99% |
| 1-Bromonaphthalene | Phenylboronic acid | Medium | ~95% |
| 2-Bromotoluene | Phenylboronic acid | Medium | ~93% |
| 1-Bromo-2,6-dimethylbenzene | Phenylboronic acid | High | Lower Yield Expected |
By applying these design principles—modulating electronics through substituents and controlling steric access to the metal center—catalysts based on this compound can be rationally developed for improved efficiency and tailored selectivity in a wide range of organic transformations.
Materials Science and Optoelectronic Applications
Design of π-Conjugated Materials Incorporating Pyrazine (B50134) Derivatives
The symmetric arrangement of two pyrazine rings connected by an amine bridge in di(pyrazin-2-yl)amine creates a planar geometry that is conducive to the formation of extended π-conjugated systems. Such systems are fundamental to the development of organic electronic materials. Pyrazine and its derivatives are recognized as important building blocks in the construction of metal-organic frameworks (MOFs), coordination polymers, and other supramolecular assemblies. nih.govresearchgate.net The nitrogen atoms in the pyrazine rings can act as coordination sites for metal ions, facilitating the self-assembly of intricate, multidimensional structures. nih.gov
Researchers have explored the incorporation of pyrazine-based ligands into various materials to tailor their properties. For instance, the use of pyrazine and bipyridine linkers in Fe(II) and Co(II) based MOFs has been investigated to influence the magnetic properties of the resulting frameworks. researchgate.net While specific research on π-conjugated polymers composed solely of this compound is not extensively documented, the principles of its chemical structure suggest its suitability as a monomer or a key component in such materials. Theoretical studies on pyrazine indicate that the nitrogen atoms influence the electronic properties, which can be advantageous for creating materials with tailored energy levels and charge-transport characteristics. researchgate.netiiste.org The inherent electron-deficient character of the pyrazine rings can be leveraged to design materials with specific donor-acceptor architectures, which are crucial for many optoelectronic applications.
Luminescent Properties of this compound Complexes
The fluorescence and phosphorescence of pyrazine-containing compounds are highly dependent on their molecular structure and environment. For example, a series of donor-acceptor type molecules based on 2,3-di(pyridin-2-yl)pyrido[2,3-b]pyrazine amine derivatives have been shown to exhibit tunable emission from the blue to the orange region of the spectrum. researchgate.net These emissions are influenced by the solvent polarity, indicating a change in the electronic distribution upon excitation. researchgate.net
In a study of silver(I) complexes with a related ligand, N,N′-di(pyrazin-2-yl)pyridine-2,6-diamine, the observed luminescence was attributed to intra-ligand π*–π transitions in some complexes, while in others, inter-ligand charge-transfer transitions were identified as the origin of emission. This highlights the role of the metal-ligand and ligand-ligand interactions in defining the emissive properties.
Intramolecular charge transfer (ICT) is a key phenomenon in many fluorescent molecules, where an electron is transferred from a donor part of the molecule to an acceptor part upon photoexcitation. researchgate.net The amine group in this compound can act as an electron donor, while the electron-deficient pyrazine rings can function as acceptors, making it a candidate for exhibiting ICT characteristics. In a series of donor-acceptor terpyridine derivatives, replacing pyridine (B92270) rings with pyrazine rings significantly enhanced the D-A interactions, leading to a reduction in intramolecular charge transfer transitions and quenched photoluminescence in solution. researchgate.net
Aggregation-induced emission (AIE) is another important photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. mdpi.com This effect is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways. nih.gov While specific AIE studies on the parent this compound are not prominent, research on tetraphenylpyrazine derivatives has shown that the attachment of phenyl rings to a pyrazine core can induce AEE (Aggregation-Enhanced Emission) characteristics by restricting intramolecular motion. nih.gov
The optical properties of pyrazine-based materials can be finely tuned by introducing different substituents or by coordinating them with various metal ions. For instance, in a series of 2,3-di(pyridin-2-yl)pyrido[2,3-b]pyrazine amine derivatives, the emission color could be tuned from blue to orange by altering the amine donor group. researchgate.net The absorption spectra of these dyes showed intramolecular charge transfer (ICT) transitions with absorption maxima ranging from 394 to 449 nm, and their emission maxima in solution spanned from 477 to 582 nm. researchgate.net
The table below summarizes the optical properties of some of these derivatives in different solvents.
| Compound | Solvent | Absorption λmax (nm) | Emission λemm (nm) |
|---|---|---|---|
| Derivative 1 | Toluene | 394 | 477 |
| DCM | 403 | 508 | |
| Derivative 2 | Toluene | 449 | 525 |
| DCM | 458 | 582 |
Data derived from a study on 2,3-di(pyridin-2-yl)pyrido[2,3-b]pyrazine amine derivatives. researchgate.net "Derivative 1" and "Derivative 2" are representative examples from the study with different amine substituents.
Coordination with metal ions also profoundly affects the optical spectra. For example, the introduction of pyrazine-functionalized linkers into biological metal-organic frameworks (Bio-MOFs) was found to enhance energy transfer from the linker to the metal cluster, significantly increasing the emission intensity. nih.gov This demonstrates that the coordination environment is a critical factor in designing luminescent materials based on pyrazine ligands.
Applications in Organic Electronics
The promising electronic and optical properties of pyrazine derivatives make them suitable candidates for various applications in organic electronics. Their ability to form stable structures and their tunable energy levels are particularly advantageous in this context.
Pyrazine-containing compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs), primarily as host materials or as components of the emissive layer. researchgate.net The bipolar nature of some pyrazine derivatives, meaning they can transport both holes and electrons, is a desirable characteristic for host materials in OLEDs. researchgate.netnih.gov
For example, two new bipolar host materials, HF1 and HF2, based on a dioxino[2,3-b]pyrazine acceptor unit and a carbazole (B46965) donor unit, were synthesized and used in red phosphorescent OLEDs. rsc.org The devices employing these hosts exhibited high brightness and external quantum efficiencies.
| Host Material | Maximum Brightness (cd/m²) | Maximum External Quantum Efficiency (EQE) (%) |
|---|---|---|
| HF1 | 49,760 | 15.1 |
| HF2 | 57,990 | 12.8 |
Performance data for red PhOLEDs using carbazole- and dioxino[2,3-b]pyrazine-based bipolar hosts. rsc.org
Although direct application of this compound in OLEDs is not widely reported, its structural features suggest it could serve as a valuable building block for designing new host or emissive materials for OLED applications. The development of such materials is a continuing area of research in the quest for more efficient and stable organic electronic devices.
Organic Field-Effect Transistors (OFETs)
There is currently no available research literature detailing the specific use and performance of this compound as a primary component in Organic Field-Effect Transistors (OFETs). While related pyrazine-containing oligomers and polymers have been explored as p-type or n-type semiconductors in OFETs, the performance metrics for devices based on the unmodified this compound molecule have not been reported.
Solar Cells
Similarly, the application of this compound in solar cells has not been a significant focus of published research to date. The development of organic photovoltaic (OPV) devices often involves the use of complex donor and acceptor molecules, and while pyrazine units have been incorporated into some of these larger molecular structures to tune their electronic properties, there is no specific data available on the performance of solar cells that utilize this compound itself as a key component, such as a hole-transporting or electron-transporting layer.
Sensor Development and Molecular Probes
The potential for pyrazine derivatives to act as sensors and molecular probes has been recognized, primarily due to the nitrogen atoms in the pyrazine rings which can act as binding sites for metal ions and other analytes. This interaction can lead to changes in the photophysical properties of the molecule, such as fluorescence, which can be harnessed for sensing applications.
While the broader class of pyrazine derivatives has shown promise in this area, specific and detailed research on the use of this compound as a molecular probe or in the development of chemical sensors is limited. Preliminary modeling studies have mentioned this compound in the context of sensor reading analysis, but comprehensive experimental studies detailing its selectivity, sensitivity, and specific target analytes are not currently available in the scientific literature.
Theoretical and Computational Studies of Di Pyrazin 2 Yl Amine Systems
Electronic Structure Calculations (e.g., DFT, TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone computational methods for elucidating the electronic structure of molecules. These approaches are instrumental in understanding the fundamental properties that govern the chemical and physical behavior of di(pyrazin-2-yl)amine and its derivatives.
Ground-State and Excited-State Properties
TD-DFT is utilized to explore the excited-state properties of these systems. This is particularly important for understanding their photophysical behavior, such as absorption and emission of light. Theoretical studies on related pyrazine-containing molecules have shown that TD-DFT can accurately predict excited-state energies and the nature of electronic transitions. researchgate.netresearchgate.net For example, in donor-acceptor systems incorporating pyrazine (B50134) units, TD-DFT calculations have been used to analyze singlet and triplet excitation energies, providing insights into their potential for use in organic electronics. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic transitions. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's stability and reactivity. researchgate.net
For this compound and its derivatives, FMO analysis helps in predicting their behavior in various chemical reactions. The HOMO, being the orbital from which the molecule is most likely to donate electrons, indicates its nucleophilic or basic character. youtube.com Conversely, the LUMO, the orbital to which the molecule is most likely to accept electrons, determines its electrophilic nature. youtube.com Computational studies on pyrazine-based systems have demonstrated the utility of FMO analysis in understanding their electronic structure and predicting reactivity. researchgate.netresearchgate.net
Table 1: Frontier Molecular Orbital Properties of a Representative Pyrazine Derivative
| Parameter | Value (eV) | Significance |
| HOMO Energy | -6.5 | Indicates electron-donating ability |
| LUMO Energy | -2.6 | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 3.9 | Relates to chemical stability and reactivity |
Note: The values in this table are illustrative and based on typical findings for pyrazine-containing systems from computational studies. Actual values for this compound would require specific DFT calculations.
Charge Transfer Mechanisms
This compound and its derivatives can exhibit intramolecular charge transfer (ICT), a phenomenon where electron density is redistributed within the molecule upon electronic excitation. researchgate.netmdpi.com This process is fundamental to the function of many organic electronic materials. The amine group in this compound can act as an electron donor, while the electron-deficient pyrazine rings serve as acceptors. mdpi.com
Computational studies, particularly those employing TD-DFT, are crucial for elucidating the mechanisms of charge transfer. researchgate.net These calculations can map the changes in electron density upon excitation and identify the orbitals involved in the charge transfer process. For instance, in donor-acceptor molecules containing pyrazine, theoretical analyses have confirmed the presence of ICT transitions, which are responsible for their characteristic absorption and emission properties. researchgate.net Understanding these mechanisms is vital for designing novel materials with specific optical and electronic properties. researchgate.net
Molecular Dynamics Simulations and Conformation Analysis
Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior and conformational flexibility of molecules over time. nih.govresearchgate.net For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in solution or when interacting with other molecules. These simulations track the movements of individual atoms, offering insights into the accessible conformations and the energetic barriers between them. researchgate.net
Conformational analysis is essential for understanding how the shape of this compound influences its properties and interactions. The relative orientation of the two pyrazine rings and the geometry of the central amine bridge can affect its ability to coordinate with metal ions or bind to biological targets. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformations and the pathways for conformational change. researchgate.net This information is critical for applications in drug design and materials science, where molecular shape and flexibility play a key role.
Prediction of Reactivity Parameters and Intermolecular Interactions
Computational methods can be used to predict various reactivity parameters that quantify the chemical behavior of this compound. These parameters, derived from the electronic structure, provide a more quantitative understanding of its reactivity than FMO analysis alone. For example, calculations can determine the molecule's hardness, softness, and electrophilicity index, which are useful for predicting its behavior in different chemical reactions.
Furthermore, computational models can simulate and analyze the intermolecular interactions between this compound and other molecules. This is particularly important for understanding its behavior in condensed phases and its ability to form complexes. These interactions can include hydrogen bonding, van der Waals forces, and electrostatic interactions. By modeling these forces, it is possible to predict how this compound will interact with solvents, metal ions, or biological macromolecules. This predictive capability is invaluable for designing new materials and understanding biological activity.
Computational Design and Screening of Novel this compound Derivatives
A significant advantage of theoretical and computational approaches is their application in the rational design and virtual screening of novel molecules. nih.govnih.govrsc.org By starting with the basic this compound scaffold, it is possible to computationally introduce various substituents and modifications to the pyrazine rings or the amine group.
The properties of these virtual derivatives can then be calculated and screened to identify candidates with desired characteristics. nih.govrsc.org For example, if the goal is to develop a new material with specific electronic properties, computational screening can quickly evaluate a large library of potential derivatives and prioritize the most promising ones for synthesis and experimental testing. rsc.orgmdpi.com This in silico approach significantly accelerates the discovery process for new functional molecules based on the this compound framework, saving time and resources compared to a purely experimental trial-and-error approach. researchgate.net
Biological and Pharmaceutical Research Implications of Di Pyrazin 2 Yl Amine Structures
Di(pyrazin-2-yl)amine as a Building Block in Drug Discovery
The use of "privileged building blocks" is a key strategy in medicinal chemistry, where certain molecular scaffolds are repeatedly found in successful drugs. taylorfrancis.com Pyrazine (B50134) and its derivatives are considered such building blocks due to their prevalence in compounds with diverse pharmacological effects, including antiproliferative, anti-infective, and cardiovascular activities. researchgate.net The this compound structure serves as a foundational core that can be chemically modified to create libraries of new compounds for drug screening.
The pharmaceutical industry often utilizes accessible and modifiable structures like anilines as starting points for drug development. umich.edu Similarly, the this compound framework offers multiple sites for chemical modification, allowing chemists to fine-tune the molecule's physicochemical properties, such as solubility and stability, and its ability to interact with biological targets. ontosight.ai The presence of multiple nitrogen atoms in the pyrazine rings makes them particularly interesting for creating molecules that can engage in specific hydrogen bonds with proteins and other biological macromolecules. nih.govresearchgate.net This inherent ability to form targeted interactions is crucial for achieving desired biological activity and is a primary reason for its use as a building block in the discovery of new medicines. taylorfrancis.com
Design and Synthesis of Pyrazine-Based Bioactive Molecules
The synthesis of bioactive molecules based on the pyrazine scaffold is a significant area of research in organic and medicinal chemistry. tandfonline.com Various synthetic methodologies have been developed to construct and functionalize the pyrazine ring system. researchgate.net A common approach for creating amine-linked heterocyclic structures involves the reaction of pyrazine precursors with amines under controlled conditions. The synthesis of pyrazine-based compounds often involves cyclocondensation reactions or cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions to build the core structure and add substituents. tandfonline.com
A key aspect of modern drug development is structure-based drug design, where knowledge of a biological target is used to create specific inhibitors. nih.govresearchgate.net For instance, researchers have successfully designed and synthesized novel pyrazine-based molecules to act as allosteric inhibitors of the SHP2 protein, a key target in cancer therapy. nih.govresearchgate.net This process involved optimizing a known inhibitor by introducing new pyrazine-containing fragments to enhance binding interactions. researchgate.net Docking studies often guide the design process, predicting how a synthesized molecule will fit into the binding pocket of a target protein, which helps in designing compounds with improved potency and selectivity. researchgate.net
Investigation of Specific Biological Activities (e.g., Antimicrobial, Antiproliferative, Anticancer, Anti-inflammatory) in Academic Models
Derivatives of pyrazine are known to exhibit a wide range of biological activities. tandfonline.comnih.gov This broad spectrum of action makes them attractive candidates for developing new treatments for various diseases. ontosight.ainih.govnih.gov
Antimicrobial and Antiparasitic Activity: Pyrazine compounds have been investigated for their effectiveness against bacteria and fungi. ontosight.ai Research into pyrazinoic acid, the active form of the frontline tuberculosis drug pyrazinamide (B1679903), has spurred the development of new analogs to combat resistant strains of Mycobacterium tuberculosis. nih.gov Furthermore, related structures such as di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been identified as novel macrofilaricidal compounds, demonstrating potential for treating devastating filarial infections like onchocerciasis. acs.org
Anticancer and Antiproliferative Activity: A significant body of research focuses on the anticancer properties of pyrazine derivatives. nih.gov These compounds have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). nih.govnih.govresearchgate.net For example, certain pyrazolo[3,4-b]pyrazine derivatives displayed significant inhibitory activity against the MCF-7 breast cancer cell line. researchgate.net Hybrids of natural products like curcumin (B1669340) with pyrazine moieties have been synthesized, resulting in compounds that inhibit the growth of both drug-sensitive and drug-resistant lung cancer cells. nih.gov
Anti-inflammatory Activity: Pyrazole and pyrazoline derivatives, which are structurally related to pyrazines, have demonstrated notable anti-inflammatory effects. nih.govjapsonline.com Studies on newly synthesized pyrazolo[3,4-b]pyrazines revealed that some compounds exhibited anti-inflammatory activity comparable to the standard drug indomethacin. researchgate.net
| Compound Class | Biological Activity | Model/Target | Key Findings | Reference |
|---|---|---|---|---|
| Pyrazinoic Acid Analogs | Antimycobacterial | Mycobacterium tuberculosis | Alkylamino substitutions at the 3 and 5 positions increased potency by 5 to 10-fold compared to the parent compound. | nih.gov |
| Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines | Macrofilaricidal (Antiparasitic) | O. gutturosa, B. malayi, L. sigmodontis | Demonstrated killing of adult filarial worms, showing proof of principle for treating onchocerciasis. | acs.org |
| Pyrazolo[3,4-b]pyrazines | Anticancer | MCF-7 (Breast Cancer) | Compounds 25i and 25j showed very significant inhibitory activity. | researchgate.net |
| Ligustrazine-Curcumin Hybrids | Anticancer | A549/DDP (Resistant Lung Cancer) | Compound 79 showed significant inhibitory effects with an IC50 of 0.60 µM. | nih.gov |
| Pyrazolo[3,4-b]pyrazines | Anti-inflammatory | Carrageenan-induced rat paw edema | Compound 15 showed activity equal to the reference drug indomethacin. | researchgate.net |
Ligand-Target Interactions and Binding Mechanisms
The biological effect of a drug molecule is determined by its interaction with a specific target, typically a protein or enzyme. nih.gov The pyrazine ring is not merely an aromatic spacer but an active participant in these interactions. researchgate.net A systematic analysis of protein-ligand complexes has revealed several key interaction types involving the pyrazine moiety. nih.govresearchgate.net
Hydrogen Bonding: The most common interaction is the formation of a hydrogen bond where a pyrazine nitrogen atom acts as a hydrogen bond acceptor. nih.govresearchgate.net Weak hydrogen bonds can also form with pyrazine C-H groups acting as donors. nih.gov
π-Interactions: The aromatic nature of the pyrazine ring allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine (Phe) and histidine (His) in the protein's binding pocket. researchgate.net
Coordination to Metal Ions: The nitrogen atoms of the pyrazine ring can coordinate with metal ions, such as the catalytic zinc ion (Zn2+) found in enzymes like histone deacetylases (HDACs) and carbonic anhydrases. researchgate.netnih.gov
In the case of pyrazine-based allosteric inhibitors of the SHP2 protein, molecular docking studies confirmed that the designed compounds fit into the binding pocket and formed specific interactions, including a newly identified hydrogen bond, which contributed to their cytotoxic activity. nih.govresearchgate.net The binding mode is often complex, involving a combination of these different interactions to achieve high affinity and specificity for the target. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. nih.gov By systematically modifying a lead compound, researchers can identify which parts of the molecule are essential for its function. nih.govresearchgate.net
For pyrazine-based compounds, SAR studies have yielded critical information for designing more potent drugs. In the development of antimycobacterial agents based on pyrazinoic acid (POA), researchers designed and tested numerous analogs. nih.govumn.edu They found that replacing the pyrazine ring or the carboxylic acid group with bioisosteres did not improve activity. nih.gov However, substitutions on the pyrazine ring itself were highly impactful; specifically, adding alkylamino groups at the 3 and 5 positions resulted in analogs that were five to ten times more potent than POA. nih.govumn.edu
Similarly, in the design of inhibitors for human carbonic anhydrase (hCA) isoforms, which are targets for anticancer drugs, SAR studies of pyrazoline-based compounds revealed that specific substitution patterns were key to achieving high potency and selectivity. nih.gov For example, for inhibiting the tumor-associated hCA IX and XII isoforms, placing a sulfamic group on the 5-aryl ring and an electron-withdrawing group on the 3-aryl ring was found to be a favorable arrangement. nih.govresearchgate.net These studies underscore the importance of the substitution pattern on the heterocyclic core for tuning the biological activity of the compound.
Metal Complexes of this compound in Biological Systems
The nitrogen atoms of the pyrazine rings and the central amine linker in this compound make it an excellent ligand for coordinating with metal ions. nih.gov The resulting metal complexes can possess unique biological properties that differ from the ligand alone. rsc.org The field of bioinorganic chemistry explores the mechanism of action of such metal complexes in biological systems, an area that gained prominence after the discovery of the platinum-based anticancer drug cisplatin. nih.gov
Research on related amino-pyridine and di-(2-picolyl)amine ligands demonstrates the potential of these types of complexes. rsc.orgnsf.gov For example, metal complexes of a di-(2-picolyl)amine ligand functionalized with an antioxidant moiety were synthesized, and their biological activity was found to depend on both the metal ion and the organic ligand. rsc.org Palladium(II) complexes with various amine ligands have been studied for their antitumor activity. nih.gov These complexes can model the reactions of metal-based drugs in biological systems, such as interactions with amino acids and DNA constituents. nih.gov The ability of this compound to form stable complexes with transition metals suggests potential applications in creating novel therapeutic or diagnostic agents where the metal center plays a crucial role in the mechanism of action. rsc.org
Pharmacological Mechanism Studies (e.g., Enzyme Inhibition, DNA/Protein Interactions)
Understanding the pharmacological mechanism of a compound is crucial for its development as a drug. researchgate.netdntb.gov.ua For pyrazine-based compounds, several mechanisms of action have been elucidated.
Enzyme Inhibition: Many pyrazine derivatives exert their effects by inhibiting specific enzymes. nih.gov
PanD Inhibition: A groundbreaking study revealed the mechanism of the tuberculosis drug pyrazinamide. Its active form, pyrazinoic acid, targets and induces the degradation of the enzyme PanD, which is essential for the biosynthesis of coenzyme A in M. tuberculosis. nih.govumn.edu This discovery has guided the design of new analogs that could overcome drug resistance. nih.gov
Carbonic Anhydrase Inhibition: As mentioned, pyrazoline-based compounds have been developed as potent inhibitors of carbonic anhydrase isoforms IX and XII, which are involved in tumor progression. nih.gov
Thioredoxin Reductase (TrxR) Inhibition: Ligustrazine–curcumin hybrids, containing a pyrazine ring, were found to inhibit TrxR. nih.gov This inhibition leads to an accumulation of reactive oxygen species (ROS) in cancer cells, ultimately triggering apoptosis. nih.gov
Checkpoint Kinase 1 (CHK1) Inhibition: Some biarylamine compounds, which are structurally related to this compound, act as inhibitors of CHK1, a protein involved in the DNA damage response. Inhibiting CHK1 can make cancer cells more vulnerable to chemotherapy.
DNA/Protein Interactions: Besides direct enzyme inhibition, some pyrazine derivatives can interact with nucleic acids. For instance, novel mono- and bisnaphthalimides containing pyrazine moieties have been evaluated for their DNA binding properties as part of their anticancer mechanism. dntb.gov.ua Other compounds have been designed as potential telomerase inhibitors, targeting a key enzyme for cancer cell immortality. dntb.gov.ua The study of how these compounds bind to proteins and DNA at a molecular level is essential for optimizing their therapeutic potential. researchgate.net
Future Research Directions and Outlook
Exploration of Novel Di(pyrazin-2-yl)amine Derivatives and Architectures
A primary focus of future research is the synthesis of novel derivatives to systematically tune the compound's properties. The core structure of this compound offers multiple sites for chemical modification, including the pyrazine (B50134) rings and the central amine bridge.
Future synthetic strategies will likely involve:
Substitution on the Pyrazine Rings: Introducing various functional groups (e.g., alkyl, aryl, halogen) onto the pyrazine rings can alter the steric and electronic characteristics of the molecule. Methods like the Sonogashira coupling, used to create 2,5-di(aryleneethynyl)pyrazine derivatives, or the Buchwald-Hartwig C-N coupling, used for synthesizing donor-acceptor pyrazine amines, could be adapted for this purpose. researchgate.netresearchgate.net
Modification of the Amine Linker: The central amine provides a handle for creating more complex architectures. For instance, N-alkylation or N-arylation could be explored to create asymmetrical derivatives with tailored functionalities.
Development of Complex Architectures: Researchers are exploring the creation of more intricate molecular systems, such as donor-acceptor (D-A) type structures. researchgate.net By coupling this compound (as an acceptor unit) with various electron-donating amines, new materials with tunable intramolecular charge transfer (ICT) properties can be designed. researchgate.net
These synthetic explorations aim to create a library of compounds with a wide range of properties for various applications, as detailed in the table below.
| Derivative Class | Synthetic Strategy | Potential Application | Research Rationale |
| Aryleneethynyl Pyrazines | Sonogashira Coupling | Optoelectronics, OLEDs | Extends π-conjugation, improving electron transport and luminescence. researchgate.net |
| Donor-Acceptor (D-A) Amines | Buchwald-Hartwig Coupling | Emitting Materials, Sensors | Creates intramolecular charge transfer (ICT) for tunable fluorescence. researchgate.net |
| Substituted Biarylamines | Various C-N Couplings | Medicinal Chemistry (Kinase Inhibitors) | Mimics structures known to inhibit biological targets like CHK1. google.com |
| Organometallic Complexes | Ligand Coordination | Catalysis, Functional Materials | Utilizes the chelating properties to stabilize metal ions for catalytic cycles. |
Integration into Advanced Functional Materials
The electron-deficient nature of the pyrazine rings makes this compound and its derivatives attractive candidates for use in advanced functional materials, particularly in optoelectronics. researchgate.net Future research will likely focus on their integration into organic light-emitting devices (OLEDs), where such compounds can serve as efficient electron-transport or emissive materials. researchgate.net
Key research avenues include:
Luminescent Materials: Derivatives such as 2,5-di(aryleneethynyl)pyrazines have shown potential as efficient emitters. researchgate.net Future work will involve synthesizing derivatives that emit light across the visible spectrum, from blue to orange-red, by modifying the molecular structure to control the energy of the HOMO-LUMO gap. researchgate.netresearchgate.net
Electron-Transport Layers: The inherent electron-withdrawing properties of the pyrazine units can facilitate electron injection and transport in OLEDs, a feature that has been observed in polymers containing pyrazine units. researchgate.net
Supramolecular Chemistry: The planar geometry and potential for hydrogen bonding and π-π stacking make this compound a suitable building block for self-assembling supramolecular structures with ordered electronic or optical properties.
Development of Next-Generation Catalysts and Sensors
The ability of this compound to act as a chelating ligand for metal ions is a key area for future development. The two pyrazine rings and the central amine provide multiple binding sites, enabling the formation of stable coordination complexes with various transition metals.
Homogeneous Catalysis: Research is expected to focus on designing catalysts where this compound or its derivatives serve as ligands. These metal complexes could be tailored for a range of organic transformations, such as oxidation, reduction, or coupling reactions. acs.org The electronic properties of the ligand can be tuned to influence the activity and selectivity of the metal center.
Fluorescent Sensors: The fluorescence of this compound derivatives can be sensitive to their local environment. This property can be harnessed to develop chemosensors. For example, the binding of a specific metal ion could induce a change in the fluorescence emission (a "turn-on" or "turn-off" response), allowing for the selective detection of that ion. The development of pyrazole-based chemosensors provides a model for this line of research. mdpi.com
Advanced Computational Modeling and Machine Learning in this compound Research
Computational chemistry is an indispensable tool for accelerating research on this compound and its derivatives.
DFT and Mechanistic Studies: Density Functional Theory (DFT) calculations will continue to be used to predict molecular geometries, electronic structures (such as HOMO and LUMO energy levels), and charge distributions. researchgate.net These computational insights help rationalize observed properties, predict reactivity, and guide the design of new molecules with desired characteristics, such as a smaller HOMO-LUMO gap for improved charge-transfer capabilities. researchgate.net Computational studies are also crucial for elucidating complex reaction mechanisms, as demonstrated in studies of azine formation. researchgate.net
Machine Learning and QSAR: The application of machine learning (ML) is an emerging frontier. mdpi.com By training ML models on datasets of known this compound derivatives and their measured properties, it will be possible to develop predictive models. mdpi.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models, for instance, can correlate chemical structures with biological activities, helping to screen virtual libraries of compounds and prioritize candidates for synthesis. jchemlett.com This approach can significantly reduce the time and cost associated with discovering new drugs or materials. mdpi.comnih.gov ML models could also be developed to predict material properties like degradation rates or catalyst performance. nih.govmdpi.com
Emerging Biological Applications and Therapeutic Opportunities
The structural similarity of this compound to other biologically active biarylamine compounds has spurred interest in its medicinal chemistry applications. Future research will focus on synthesizing and evaluating derivatives for a range of therapeutic targets.
Oncology: A significant area of interest is the development of kinase inhibitors. Derivatives of similar pyrazine-amine scaffolds have been identified as inhibitors of Checkpoint Kinase 1 (CHK1), a protein critical for cancer cell survival, particularly in p53 deficient cancers. google.com This suggests that this compound derivatives could be developed as anticancer agents, potentially for use in combination therapies with DNA-damaging agents. google.com
Infectious Diseases: Heterocyclic compounds are a rich source of antimicrobial agents. For example, substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have shown promise as macrofilaricidal compounds for treating filarial infections like onchocerciasis. acs.org This opens the door to exploring this compound derivatives for activity against various pathogens.
Neurodegenerative and Metabolic Diseases: Other nitrogen-containing heterocyclic compounds are known to interact with targets in the central nervous system or play a role in metabolic regulation. For instance, pyrimidine (B1678525) derivatives have been developed as monoamine oxidase (MAO) inhibitors for depression, while sitagliptin, a compound containing a triazolopyrazine core, is a well-known treatment for type 2 diabetes. researchgate.netwikipedia.org These examples provide a rationale for screening this compound derivatives against a broader range of biological targets.
| Therapeutic Area | Potential Target / Mechanism | Rationale based on Similar Compounds |
| Oncology | CHK1 Kinase Inhibition | Biarylamine and pyrazine-based compounds show activity as CHK1 inhibitors, enhancing the effect of chemotherapy. google.com |
| Infectious Diseases | Anti-parasitic (Macrofilaricide) | Di(pyridin-2-yl)amine derivatives are effective against filarial worms. acs.org |
| Neurology | Monoamine Oxidase (MAO) Inhibition | Pyrimidine-piperazine derivatives exhibit selective MAO-A inhibitory activity. researchgate.net |
| Metabolic Disorders | DPP-4 Inhibition | The success of pyrazine-containing drugs like Sitagliptin suggests the scaffold's potential in diabetes treatment. wikipedia.org |
Q & A
Q. What are the primary synthetic routes for Di(pyrazin-2-yl)amine, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via reductive amination or nucleophilic substitution. For example, a retrosynthetic approach involves coupling pyridine-2-carbaldehyde with 2-aminomethylpyridine to form an imine intermediate, followed by reduction to yield the final product . Key parameters include solvent choice (e.g., DMF or toluene), temperature control (reflux vs. ambient), and catalysts (e.g., Pd/C for hydrogenation). Purification via chromatography or crystallization is critical to isolate high-purity product .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and substituent positions, while X-ray crystallography resolves molecular geometry. Software like SHELXL refines crystallographic data, addressing challenges such as anisotropic displacement or twinning . High-resolution mass spectrometry (HRMS) confirms molecular weight and purity .
Q. How does the electronic structure of this compound influence its reactivity as a ligand?
The pyrazine ring’s electron-deficient nature and the amine’s lone pair enable chelation with transition metals (e.g., Cu, Pd). Computational studies (DFT) reveal charge distribution and frontier molecular orbitals, predicting binding affinity and catalytic activity . Experimental validation via cyclic voltammetry or UV-Vis spectroscopy quantifies redox behavior .
Q. What are the common byproducts or intermediates observed during this compound synthesis?
Debromination or over-reduction may occur during catalytic hydrogenation, leading to undesired products like N-benzyl-N-(5-arylpyrazin-2-yl)amines. Thin-layer chromatography (TLC) and GC-MS monitor reaction progress, while optimized stoichiometry and inert atmospheres minimize side reactions .
Q. How can solubility and stability challenges be addressed in experimental workflows?
this compound’s hygroscopicity necessitates storage under anhydrous conditions. Polar aprotic solvents (e.g., DMSO) enhance solubility for biological assays. Stability studies under varying pH and temperature guide protocol design .
Advanced Research Questions
Q. What strategies resolve contradictory crystallographic data in this compound derivatives?
Twinning or disorder in crystal lattices can complicate refinement. SHELXL’s TWIN/BASF commands model twinned data, while WinGX’s metric analysis tools validate molecular geometry. High-resolution datasets (>1.0 Å) improve reliability .
Q. How can computational methods optimize this compound’s catalytic activity in cross-coupling reactions?
Molecular docking (AutoDock) and molecular dynamics simulate ligand-metal interactions. For example, triazole-functionalized derivatives enhance catalytic efficiency in Suzuki-Miyaura reactions by modulating steric and electronic parameters . Experimental validation via turnover frequency (TOF) measurements correlates with computational predictions .
Q. What mechanistic insights explain divergent reactivity in halogenated this compound analogs?
Chlorination at the 3-position (vs. 5-position) alters electron density, affecting nucleophilic substitution rates. Isotopic labeling (²H/¹⁵N) and kinetic studies reveal stepwise vs. concerted mechanisms. Competitive pathways are mapped using Hammett plots .
Q. How do steric and electronic effects influence this compound’s pharmacological target engagement?
Substituents like difluoroethyl or methoxyphenyl groups modulate lipophilicity and H-bonding capacity. In vitro assays (e.g., enzyme inhibition, cell viability) paired with structure-activity relationship (SAR) models identify critical pharmacophores .
Q. What protocols mitigate batch-to-batch variability in large-scale this compound synthesis?
Process analytical technology (PAT), such as in-line FTIR or Raman spectroscopy, monitors key intermediates. Design of experiments (DoE) optimizes parameters (e.g., residence time, catalyst loading) for reproducibility. Quality control via HPLC-UV ensures compliance with ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
